2-(1-Naphthyl)acetamidoxime

Descripción general

Descripción

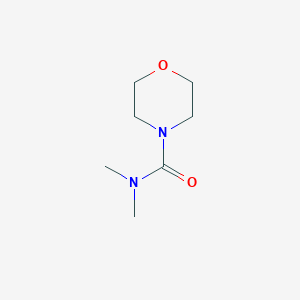

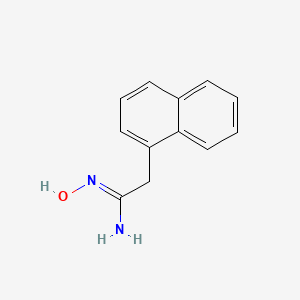

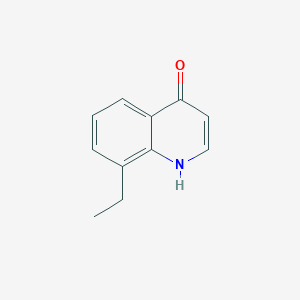

2-(1-Naphthyl)acetamidoxime is a unique chemical compound with the empirical formula C12H12N2O and a molecular weight of 200.24 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The molecular structure of 2-(1-Naphthyl)acetamidoxime is represented by the SMILES stringN\C(Cc1cccc2ccccc12)=N/O . This indicates that the molecule contains a naphthyl group attached to an acetamidoxime group.

Aplicaciones Científicas De Investigación

Application 1: Ionizing Radiation Detection

- Summary of the Application : “2-(1-Naphthyl)acetamidoxime” is used in the synthesis of scintillating resins for ionizing radiation detection. These resins are developed for ultra-trace level detection of alpha- and beta-emitting radionuclides .

- Methods of Application or Experimental Procedures : The resins were synthesized with 2-(1-naphthyl)-5-phenyloxazole (α-NPO) or 2-(1-naphthyl)-4-vinyl-5-phenyloxazole (v-NPO) fluor in polystyrene (PS) or poly (4-methyl styrene) (PVT) matrices . Leaching studies of the PS and PVT resins with methyl acetate were conducted .

- Results or Outcomes : The studies showed a 60% reduction in luminosity and 80% reduction in detection efficiency for α-NPO samples, while v-NPO resins retained detection properties . Degradation studies indicate the nitration of PS resins and the fluors after nitric acid exposure, resulting in a 100% reduction in optical properties .

Application 2: Photophysics and Photochemistry

- Summary of the Application : The effect of ring size on the photophysics and photochemistry of styrylbenzothiazole has been investigated via systematic replacement of the phenyl ring of 1-phenyl-2-(2-benzothiazolyl)ethene with naphthyl and phenanthryl rings .

- Methods of Application or Experimental Procedures : Steady state absorption and fluorescence techniques have been employed to record the spectra in a variety of solvents .

- Results or Outcomes : Based on the significant blue shift of the Z-isomer absorption maximum relative to that of the E-isomer, and the high percentage of Z-isomers in the photo-stationary state, these compounds may serve as potential promising candidates for optical data storage applications .

Application 3: Substitution Site Effect

- Summary of the Application : The tiny change in the substitution site of the naphthyl group leads to a significant effect .

- Methods of Application or Experimental Procedures : By introducing the naphthyl group into the 2,6-positions of anthracene, two different anthracene derivatives were synthesized .

- Results or Outcomes : The study is still ongoing and the results are not yet published .

Application 4: Photostabilizer for Plant Growth Regulator

- Summary of the Application : β-Cyclodextrin has been used as a photostabilizer of the plant growth regulator 2-(1-naphthyl)acetamide in aqueous solution .

- Methods of Application or Experimental Procedures : The study involves the use of β-Cyclodextrin to stabilize the plant growth regulator in an aqueous solution .

- Results or Outcomes : The results of the study are not specified in the available information .

Application 5: N-Heterocyclic Carbene Metal Complexes

- Summary of the Application : N-Heterocyclic carbene (NHC) ligands have become a privileged structural motif in modern homogenous and heterogeneous catalysis . The last two decades have brought a plethora of structurally and electronically diversified carbene ligands, enabling the development of cutting-edge transformations, especially in the area of carbon-carbon bond formation .

- Methods of Application or Experimental Procedures : Many structurally diversified NHC ligands have been developed, varying in ring size, aryl or alkyl substituents attached to the nitrogen atom, the heteroatom incorporated in the ring core, or cyclic and acyclic backbone .

- Results or Outcomes : The unique stereoelectronic characteristics (strong σ-donor and weak π-acceptor properties) are mainly responsible for the formation of well-defined, thermally stable metal complexes, and hence, widespread application for the development of new efficient catalytic processes .

Propiedades

IUPAC Name |

N'-hydroxy-2-naphthalen-1-ylethanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c13-12(14-15)8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7,15H,8H2,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWWCOKUDFCFADE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CC(=NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC=C2C/C(=N/O)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40985201 | |

| Record name | N-Hydroxy(naphthalen-1-yl)ethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40985201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

15.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26728852 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-(1-Naphthyl)acetamidoxime | |

CAS RN |

925252-83-1, 66611-51-6 | |

| Record name | [C(Z)]-N-Hydroxy-1-naphthaleneethanimidamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=925252-83-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Hydroxy(naphthalen-1-yl)ethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40985201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 66611-51-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(3-Chlorophenyl)acryloyl]phenyl 4-methylbenzenecarboxylate](/img/structure/B1352776.png)

![[(Trifluoromethyl)thio]acetic acid](/img/structure/B1352778.png)

![[2-(4-Methylphenyl)phenyl]sulfonyl chloride](/img/structure/B1352781.png)